molecular formula C49H36F4N4 B13648646 4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)

Cat. No.: B13648646
M. Wt: 756.8 g/mol
InChI Key: FGBDNNVWVCNZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine): is a complex organic compound characterized by its unique structure, which includes multiple biphenyl and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where 2-fluoro-[1,1’-biphenyl]-4-amine is reacted with a suitable methanetetrayl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure consistent quality and yield. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones or alcohols, while reduction may produce biphenyl amines or hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of novel materials with specific properties .

Biology: In biological research, this compound can be used to study the interactions between organic molecules and biological systems. It may serve as a probe to investigate enzyme activities or receptor binding .

Medicine: Its structure can be modified to create new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In industry, 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the biphenyl groups can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Uniqueness: 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-Methanetetrayltetrakis(2-fluoro-[1,1’-biphenyl]-4-amine) is unique due to the presence of fluorine atoms, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .

Properties

Molecular Formula

C49H36F4N4

Molecular Weight

756.8 g/mol

IUPAC Name

3-fluoro-4-[4-[tris[4-(4-amino-2-fluorophenyl)phenyl]methyl]phenyl]aniline

InChI

InChI=1S/C49H36F4N4/c50-45-25-37(54)17-21-41(45)29-1-9-33(10-2-29)49(34-11-3-30(4-12-34)42-22-18-38(55)26-46(42)51,35-13-5-31(6-14-35)43-23-19-39(56)27-47(43)52)36-15-7-32(8-16-36)44-24-20-40(57)28-48(44)53/h1-28H,54-57H2

InChI Key

FGBDNNVWVCNZNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)C(C3=CC=C(C=C3)C4=C(C=C(C=C4)N)F)(C5=CC=C(C=C5)C6=C(C=C(C=C6)N)F)C7=CC=C(C=C7)C8=C(C=C(C=C8)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.